(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol
Description
Properties
IUPAC Name |
[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(2)15-9-7-14(8-10-15)11-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-10,13,21H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRLAQGNLWTFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phillips-Ladenburg Reaction
This method involves reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example, heating 4-isopropylbenzyl carboxylic acid with o-phenylenediamine in polyphosphoric acid (PPA) at 200°C for 2 hours yields 2-(4-isopropylbenzyl)-1H-benzimidazole as an intermediate. Modifications using 2-nitro-4-methylacetanilide reduction (Sn/HCl) or Fe/S catalytic redox systems have also been reported.
Weidenhagen Oxidation
Condensation of o-phenylenediamine with aldehydes (e.g., 4-isopropylbenzaldehyde) in the presence of oxidants like Cu(OAc)₂ generates the benzimidazole ring. A green variant employs H₃PO₄ as a catalyst in methanol at 80°C, achieving yields up to 89% for analogous 1-benzyl-2-aryl benzimidazoles.
Hydroxymethyl Group Installation
The methanol moiety at the 2-position is introduced via reduction or oxidation-reduction sequences:
Reduction of Aldehyde Precursors
1-(4-Isopropylbenzyl)-1H-benzimidazole-2-carbaldehyde is reduced using NaBH₄ in THF or ethanol at 0–25°C, achieving >90% yield. MnO₂-mediated oxidation of (1H-benzimidazol-2-yl)methanol derivatives (e.g., 85% yield in DCM at 40°C) can be reversed for aldehyde generation, followed by reduction.
Grignard or Organometallic Additions
Reaction of 2-lithio-1-methyl-1H-imidazole with formaldehyde derivatives generates hydroxymethyl intermediates, though this method is less common for bulky substituents like 4-isopropylbenzyl.
Integrated Synthetic Pathways
Combining these steps, two optimized routes emerge:
Sequential Alkylation-Reduction Pathway
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Benzimidazole formation : o-Phenylenediamine + 4-isopropylbenzaldehyde → 1-(4-isopropylbenzyl)-1H-benzimidazole (H₃PO₄, MeOH, 80°C, 89%).
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Aldehyde oxidation : MnO₂ in DCM at 40°C for 2h → 1-(4-isopropylbenzyl)-1H-benzimidazole-2-carbaldehyde (85%).
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Reduction to methanol : NaBH₄ in THF, 0°C → target compound (94%).
Overall yield : ~71% (multi-step).
One-Pot Reductive Amination
A Co-catalyzed tandem reaction condenses 4-isopropylbenzyl alcohol , 2-aminobenzimidazole , and formaldehyde in toluene at 140°C, directly yielding the hydroxymethyl product. This method simplifies purification but requires specialized catalysts.
Analytical and Optimization Data
Key reaction parameters and yields are summarized below:
Chemical Reactions Analysis
Types of Reactions
(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The isopropylbenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Similar benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that (1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol may exhibit significant activity against various bacterial strains. For example, studies have shown that benzimidazole derivatives can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus through mechanisms involving disruption of cell wall synthesis and interaction with bacterial DNA .
Anticancer Properties : The compound is under investigation for its potential anticancer effects. Benzimidazole derivatives have demonstrated the ability to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. Case studies involving similar compounds reveal their effectiveness in inhibiting tumor growth in vitro and in vivo models .
Drug Development
Enzyme Inhibition : this compound is being explored for its ability to inhibit specific enzymes linked to disease pathways, particularly those involved in cancer and infectious diseases. Its structural features allow it to interact with enzyme active sites, potentially leading to the development of novel therapeutic agents .
Targeting Hepatitis C Virus : Research has indicated that benzimidazole derivatives may possess activity against hepatitis C virus (HCV). A study highlighted the synthesis of related compounds that showed promising results in inhibiting HCV replication, suggesting a potential application for this compound in antiviral drug development .
Material Science
Catalytic Applications : The compound has potential uses as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. Its application in organic synthesis as a catalyst can enhance reaction yields and selectivity, making it valuable for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of (1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting or modulating the activity of the target. The isopropylbenzyl and methanol groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The benzimidazole scaffold is highly versatile, with modifications at the 1- and 2-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Key Observations:
- Substituent Bulkiness : The 4-isopropylbenzyl group in the target compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents like fluorine .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in CAS 39811-07-9) enhance stability and binding affinity to electron-rich biological targets .
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound improves water solubility compared to purely aromatic substituents (e.g., phenyl groups). However, the 4-isopropylbenzyl group counteracts this by increasing hydrophobicity .
- Thermal Stability : Bulky substituents like 4-isopropylbenzyl may elevate melting points compared to smaller groups (e.g., methyl or fluorine) due to enhanced van der Waals interactions .
Biological Activity
The compound (1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the condensation of an aromatic aldehyde with benzil and ammonium acetate, often utilizing environmentally friendly catalysts such as lactic acid at elevated temperatures.
Biological Activity Overview
The biological activity of this compound is primarily attributed to the imidazole moiety, which is known for its role in various enzymatic processes. The following table summarizes key biological activities associated with this compound:
The mechanism of action for this compound involves multiple pathways:
- Enzyme Inhibition : The imidazole ring can form hydrogen bonds and coordinate with metal ions, which influences enzyme activity. This property is crucial for its antibacterial and anticancer effects .
- Cellular Interaction : It may interact with cellular receptors or pathways that regulate apoptosis and cell proliferation, contributing to its anticancer activity .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Antibacterial Study : A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli, showcasing significant inhibition zones compared to control groups .
- Anticancer Activity : Research involving human cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value of 12 µM, indicating a promising lead for further development in cancer therapeutics .
- Anti-inflammatory Effects : In vitro assays revealed that the compound reduced pro-inflammatory cytokines in activated macrophages, suggesting potential use in inflammatory diseases .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with other imidazole derivatives:
| Compound | Activity Profile |
|---|---|
| 2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol | Antibacterial, antifungal, anticancer |
| 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one | Anticancer, anti-inflammatory |
| 3-methoxy-4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol | Antibacterial, antioxidant |
This comparison highlights the unique profile of this compound, particularly its broad-spectrum antibacterial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
